Diethylene glycol dibenzoate

説明

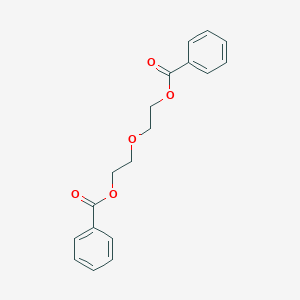

Structure

3D Structure

特性

IUPAC Name |

2-(2-benzoyloxyethoxy)ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c19-17(15-7-3-1-4-8-15)22-13-11-21-12-14-23-18(20)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQMCAOPTPLPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6H5COOCH2CH2)2O, C18H18O5 | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026967 | |

| Record name | Diethylene glycol dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid; [Hawley] Solid; mp = 28 deg C; [ICSC] Liquid; mp = -28 deg C; [HSDB] 89.9% Diethylene glycol, dibenzoate freezing point = 24 deg C; [eChemPortal: HPVIS] Colorless to straw-colored viscous liquid; mp ~ 16 deg C; [MSDSonline], CRYSTALS. | |

| Record name | Ethanol, 2,2'-oxybis-, 1,1'-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol, dibenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

225-227 °C @ 3 MM HG, at 0.7kPa: 236 °C | |

| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (232 °C) (CLOSED CUP), 232 °C | |

| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN WATER, Solubility in water: miscible | |

| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2 @ 68 °F (20 °C), Relative density (water = 1): 1.2 | |

| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 9.4 | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | Diethylene glycol, dibenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

120-55-8 | |

| Record name | Di-O-benzoyldiethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-oxybis-, 1,1'-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiethylene dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAI66YDY1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-28 °C, 28 °C | |

| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diethylene glycol dibenzoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylene glycol dibenzoate (DEGDB) is a high-solvating plasticizer belonging to the benzoate (B1203000) ester class of organic compounds.[1] Primarily utilized to enhance the flexibility and durability of various polymers, DEGDB is characterized by its low volatility, good thermal stability, and excellent compatibility with a wide range of resins.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its molecular structure, and standardized methodologies for its characterization.

Chemical Identity and Structure

This compound is the diester of diethylene glycol and benzoic acid.[1]

-

IUPAC Name : 2-[2-(benzoyloxy)ethoxy]ethyl benzoate[2]

-

Molecular Formula : C₁₈H₁₈O₅[2]

-

Molecular Weight : 314.33 g/mol [1]

-

Synonyms : Oxybis(ethane-2,1-diyl) dibenzoate, Diglycol dibenzoate, Benzo Flex 2-45, Ethanol, 2,2'-oxybis-, dibenzoate.[1][2][3]

Molecular Structure

The structure of this compound consists of a central diethylene glycol ether linkage with two benzoate groups esterified at either end.[1]

Physicochemical Properties

This compound is a colorless to light yellow, viscous oily liquid with a slight odor.[1] It is characterized by its high boiling point and low volatility.[1]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Units | Reference(s) |

| Molecular Weight | 314.33 | g/mol | [1] |

| Melting Point | 24 | °C | [3][4] |

| Boiling Point | 235 - 237 | °C at 7 mmHg | [2][3][4] |

| Density | 1.175 | g/mL at 25 °C | [2][3][4] |

| Refractive Index | 1.544 | n20/D | [2][3][4] |

| Flash Point | >230 | °F | [3][5] |

| Viscosity | 75 | cP at 20 °C | |

| Water Solubility | Slightly soluble | - | [1] |

| Solubility in Organic Solvents | Soluble in general organic solvents | - | [1] |

| Assay (Benzoic Esters) | ≥ 99.0 | % | [2][6] |

| Acidity (as Benzoic Acid) | ≤ 0.1 | % | [2][6] |

Synthesis

The primary method for the industrial synthesis of this compound is the direct esterification of diethylene glycol with benzoic acid.[1] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.[1]

Synthesis Workflow

Experimental Protocols for Physicochemical Characterization

The following table outlines standardized methodologies for determining the key physicochemical properties of this compound. These protocols are based on widely accepted standards, primarily from ASTM International.

Table 2: Standard Experimental Protocols for Characterization

| Property | Standard Method | Brief Description of Methodology |

| Melting Point | ASTM E324 | This method involves heating a sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[1][7] |

| Boiling Point | ASTM D1078 | A sample is distilled under controlled conditions, and the temperature of the vapor is recorded as the boiling point. For reduced pressure measurements, adjustments are made to the apparatus and calculations. |

| Density | ASTM D4052 | The density of a liquid sample is determined using a digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.[3][4][8][9] |

| Viscosity | ASTM D445 | The kinematic viscosity is measured by determining the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[10] Dynamic viscosity can be calculated if the density is known. |

| Refractive Index | ASTM D1218 | The refractive index of a liquid is measured using a refractometer, which determines the extent to which light is bent as it passes through the sample.[11][12] |

| Solubility | General Laboratory Procedure | A qualitative assessment involves adding a small amount of the solute to a given solvent at a specific temperature and observing its dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using an appropriate analytical technique.[13][14][15] |

Applications in Research and Development

The primary application of this compound is as a plasticizer.[1] Its properties make it a suitable replacement for some phthalate-based plasticizers. In a research and development context, it is utilized in:

-

Polymer Science : To modify the physical properties of polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA), enhancing flexibility and durability.[1]

-

Adhesive and Sealant Formulation : To improve the flexibility and adhesion properties of various adhesive and sealant products.[1]

-

Coatings and Inks : As a plasticizer and coalescing agent in the formulation of paints and printing inks.

Safety and Handling

This compound is considered to have low toxicity. However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses and gloves, in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized compound with a range of industrial and research applications, primarily as a high-performance plasticizer. Its defined chemical and physical properties, along with established methods for its synthesis and characterization, provide a solid foundation for its use in scientific research and product development.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. chemquest.com [chemquest.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. infinitalab.com [infinitalab.com]

- 8. data.ntsb.gov [data.ntsb.gov]

- 9. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 10. store.astm.org [store.astm.org]

- 11. Refractive Index ASTM D542 [intertek.com]

- 12. store.astm.org [store.astm.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to Diethylene Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for diethylene glycol dibenzoate, a compound of interest in various industrial and pharmaceutical applications. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for the structural elucidation and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Multiplet | 4H | Aromatic Protons (ortho to C=O) |

| ~7.55 | Multiplet | 2H | Aromatic Protons (para to C=O) |

| ~7.44 | Multiplet | 4H | Aromatic Protons (meta to C=O) |

| ~4.50 | Triplet | 4H | -O-CH₂-CH₂-O-C=O |

| ~3.88 | Triplet | 4H | -O-CH₂-CH₂-O-C=O |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~166.5 | C=O (Ester Carbonyl) |

| ~133.0 | Aromatic C (para to C=O) |

| ~130.0 | Aromatic C (ipso to C=O) |

| ~129.5 | Aromatic C (ortho to C=O) |

| ~128.4 | Aromatic C (meta to C=O) |

| ~69.2 | -O-CH₂-CH₂-O-C=O |

| ~63.6 | -O-CH₂-CH₂-O-C=O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 3000-2850 | Medium | Aliphatic C-H Stretch |

| 1725-1705 | Strong | C=O (Ester) Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1300-1000 | Strong | C-O (Ester) Stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 314.1 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [C₈H₅O₃]⁺ |

| 105 | Very High | [C₇H₅O]⁺ (Benzoyl Cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |

| 45 | Moderate | [C₂H₅O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 20-30 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred into a clean, dry 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

¹H and ¹³C NMR Data Acquisition:

-

The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, the spectral width is set to approximately 16 ppm, with a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16 or 32) are co-added to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is used. The spectral width is set to approximately 220 ppm, with a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) are acquired due to the lower natural abundance of the ¹³C isotope.

-

The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation:

-

A drop of neat this compound (as it is a viscous liquid) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, for transmission IR, a thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

FT-IR Data Acquisition:

-

A background spectrum of the empty ATR crystal or clean salt plates is recorded.

-

The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a comprehensive picture of the molecular structure of this compound.

-

¹H NMR: The distinct signals in the aromatic region are characteristic of a substituted benzene (B151609) ring. The two triplets in the aliphatic region, each integrating to 4 protons, confirm the presence of the two equivalent ethylene (B1197577) glycol units. The downfield shift of the triplet at ~4.50 ppm is due to the deshielding effect of the adjacent ester carbonyl group.

-

¹³C NMR: The signal at ~166.5 ppm is indicative of an ester carbonyl carbon. The multiple signals in the aromatic region correspond to the different carbon environments in the benzoate (B1203000) rings. The two signals in the aliphatic region confirm the two non-equivalent methylene (B1212753) carbons in the diethylene glycol backbone.

-

IR Spectroscopy: The strong absorption band in the region of 1725-1705 cm⁻¹ is a classic indicator of the C=O stretching vibration of an ester functional group. The presence of both aromatic and aliphatic C-H stretching bands, along with the strong C-O stretching band, further supports the proposed structure.

-

Mass Spectrometry: The observation of a molecular ion peak at m/z 314.1 corresponds to the molecular weight of this compound (C₁₈H₁₈O₅).[3] The prominent fragment ions at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation) are characteristic fragmentation patterns for benzoate esters, providing strong evidence for the presence of the benzoyl groups in the molecule.[3] The fragment at m/z 149 is also a common fragment observed in the mass spectra of phthalates and related compounds.

References

A Technical Guide to the Synthesis of High-Purity Diethylene Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for producing high-purity diethylene glycol dibenzoate (DEGD), a versatile plasticizer with applications in various industrial formulations. This document details the core methodologies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound (DEGD) is a non-phthalate plasticizer known for its excellent compatibility with a wide range of polymers, good solvency, and low volatility. The demand for high-purity DEGD is driven by its use in applications requiring stringent quality standards. This guide explores the prevalent synthesis routes—direct esterification and transesterification—offering a comparative analysis of catalysts, reaction conditions, and purification techniques to achieve high-purity products.

Core Synthesis Pathways

The industrial production of this compound is primarily achieved through two main chemical reactions: direct esterification of diethylene glycol with benzoic acid and transesterification of an alkyl benzoate (B1203000) with diethylene glycol.

Direct Esterification

Direct esterification is a widely used method involving the reaction of diethylene glycol with benzoic acid, typically in the presence of a catalyst and with the continuous removal of water to drive the reaction to completion.

Reaction Scheme:

Various catalysts can be employed to enhance the reaction rate, including organometallic compounds, protonic acids, and solid acids. The choice of catalyst significantly impacts the reaction temperature, time, and final product purity.

Transesterification

Transesterification offers an alternative route where diethylene glycol reacts with an alkyl benzoate, such as methyl benzoate, to yield DEGD and an alcohol byproduct.[1] This method can be advantageous under certain conditions, potentially leading to higher purity and yield.[1]

Reaction Scheme:

Catalysts for this process are often basic, such as anhydrous potassium carbonate.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods described in the literature, providing a comparative overview of their efficiencies.

Table 1: Direct Esterification Methods and Yields

| Catalyst | Benzoic Acid:Diethylene Glycol (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Tetrabutyl titanate | 2:1.05 | 160-220 | 2-3 | 98.13 | High | [2] |

| Stannic oxide | 1.8-2.5:1 | 190-210 | 6-8 | - | - | [3] |

| Protonic Acids (e.g., HCl, p-toluenesulfonic acid) | 2:1.1 | 90-100 | 12-16 | >98 | - | [4] |

| Ionic Liquid ([HSO₃-pMIM]HSO₄) | 2:1.05 | 148-152 | 4.5 | - | - | [5] |

| Antimony Acetate | 2.5:1 | 105 | 48 | 98 | 99.1 | [6] |

| Titanium (IV) isopropoxide & solid titanium compound | 1.7-1.9:1 | 190-210 | 4-6 | - | - | [7] |

Table 2: Transesterification Method and Yields

| Catalyst | Methyl Benzoate:Diethylene Glycol (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Anhydrous Potassium Carbonate | 3:1 | 90-165 | 5.67 | 99 | 100 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Direct Esterification with Tetrabutyl Titanate

This protocol is based on a method described for achieving a high esterification rate.[2]

Materials:

-

Benzoic Acid (122g)

-

Diethylene Glycol (55.7g)

-

Tetrabutyl titanate (1.07g)

-

3% Sodium Carbonate (Na₂CO₃) aqueous solution

-

Hot water (90°C)

Procedure:

-

Charge a 500ml four-neck flask with benzoic acid and diethylene glycol (molar ratio 2:1.05).

-

Heat the mixture until the benzoic acid is completely dissolved.

-

Initiate stirring and at 180°C, add tetrabutyl titanate catalyst.

-

Maintain the reaction under reflux in the temperature range of 160-180°C for 1-1.5 hours.

-

Apply vacuum and increase the temperature to 200-220°C.

-

Continue the reaction under reduced pressure for 2-3 hours until no more water is distilled.

-

Cool the crude product and neutralize the excess acid with a 3% Na₂CO₃ aqueous solution.

-

Wash the product two to three times with hot water (90°C).

-

Separate the ester layer and perform vacuum distillation for dehydration to obtain the final product.

Protocol 2: Transesterification with Anhydrous Potassium Carbonate

This protocol details a high-yield, high-purity method using transesterification.[1]

Materials:

-

Diethylene Glycol (31.84g, 0.3mol)

-

Methyl Benzoate (122.54g, 0.9mol)

-

Anhydrous Potassium Carbonate (4.14g, 0.03mol)

Procedure:

-

Add diethylene glycol, methyl benzoate, and anhydrous potassium carbonate to a 250mL three-necked flask equipped with a condenser, skimmer, agitator, and thermometer.

-

Heat the flask in an oil bath, controlling the temperature in stages.

-

First stage: Maintain the oil bath at 90 ± 5°C for 1 hour after the reaction liquid reaches 90°C.

-

Second stage: Increase the oil bath temperature to 125 ± 5°C and maintain for 4 hours (reaction liquid temperature will be 123-128°C).

-

Third stage: Raise the oil bath temperature to 165 ± 5°C and react for 40 minutes after the liquid reaches 152°C.

-

Throughout the reaction, methanol (B129727) generated is distilled and removed via the skimmer.

-

After the reaction is complete, cool the mixture and filter to remove the anhydrous potassium carbonate.

-

The filtrate is then subjected to vacuum distillation at 65°C and 500Pa to remove unreacted methyl benzoate and other impurities, yielding high-purity this compound.

Process Visualization

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: General workflow for DEGD synthesis and purification.

Caption: Decision logic for selecting a DEGD synthesis pathway.

References

- 1. CN103483197A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Preparation method of plasticizer this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103012152B - Production technique of this compound - Google Patents [patents.google.com]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102351703B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

Unveiling the Core Mechanism of Diethylene Glycol Dibenzoate as a High-Performance Plasticizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylene glycol dibenzoate (DEGDB), a high-solvating, non-phthalate plasticizer, has emerged as a compelling alternative in various polymer applications, notably for polyvinyl chloride (PVC). Its efficacy stems from its distinct molecular structure and its ability to intricately interact with polymer chains, thereby modifying the material's physical and mechanical properties. This technical guide delves into the core mechanism of action of DEGDB as a plasticizer, presenting quantitative data on its performance, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and the associated analytical workflows.

Introduction

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers. The primary function of a plasticizer is to increase the free volume within the polymer matrix, thereby lowering the glass transition temperature (Tg) and allowing for greater molecular mobility. This compound (CAS No. 120-55-8) is a dibenzoate ester that has gained prominence due to its excellent compatibility with a wide range of polar polymers, low volatility, and favorable safety profile compared to traditional phthalate-based plasticizers.[1][2] This guide will elucidate the fundamental principles governing its plasticizing action.

Mechanism of Action: A Molecular Perspective

The plasticizing effect of this compound is primarily attributed to its ability to disrupt the intermolecular forces between polymer chains. The mechanism can be understood through the following key theories:

-

Lubrication Theory: DEGDB molecules interpose themselves between the rigid polymer chains, acting as molecular lubricants. This reduces the friction between the chains, allowing them to slide past one another more easily, which manifests as increased flexibility.[3]

-

Gel Theory: This theory posits that the polymer and plasticizer form a three-dimensional gel-like network. The DEGDB molecules effectively swell the polymer matrix, breaking the strong polymer-polymer bonds and replacing them with weaker polymer-plasticizer interactions.

-

Free Volume Theory: The introduction of DEGDB molecules increases the "free volume" within the polymer structure. This additional space facilitates the movement of polymer segments, leading to a decrease in the energy required for conformational changes and, consequently, a lower glass transition temperature.[3]

The molecular structure of DEGDB, featuring two benzoate (B1203000) groups linked by a flexible diethylene glycol chain, is crucial to its function. The polar ester groups in the DEGDB molecule exhibit strong affinity for the polar sites on polymer chains, such as the C-Cl bond in PVC. This interaction effectively shields the polymer chains from each other, weakening the dipole-dipole interactions that contribute to the polymer's rigidity.[4]

Caption: Molecular interaction of DEGDB with polymer chains.

Quantitative Performance Data

The efficacy of this compound as a plasticizer is demonstrated by its significant impact on the key physical and mechanical properties of polymers. The following table summarizes the performance of DEGDB in polyvinyl chloride (PVC) in comparison to a traditional phthalate (B1215562) plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and an unplasticized control.

| Property | Unplasticized PVC | PVC + 40 phr DEHP | PVC + 40 phr DEGDB |

| Glass Transition Temperature (Tg) | 80 - 85 °C | ~ -2 °C | ~ 12 °C |

| Tensile Strength | ~ 50 MPa | ~ 20 MPa | ~ 25 MPa |

| Elongation at Break | < 10% | ~ 350% | ~ 300% |

| Hardness (Shore A) | > 100 | ~ 80 | ~ 85 |

Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific formulation and processing conditions.

Experimental Protocols for Characterization

To quantify the effects of this compound on polymer properties, a suite of standard analytical techniques is employed. The following are detailed protocols for the key experiments.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination (ASTM D3418)

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

Methodology:

-

Sample Preparation: A small sample (5-10 mg) of the plasticized polymer is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow.

-

Thermal Program:

-

The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected Tg.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first.

-

-

Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve of the second heating scan.

Tensile Testing for Mechanical Properties (ASTM D638)

Objective: To measure the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.

Methodology:

-

Specimen Preparation: Dumbbell-shaped specimens are prepared from the plasticized polymer sheet according to the dimensions specified in ASTM D638.

-

Conditioning: The specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

-

Test Procedure:

-

The specimen is mounted in the grips of a universal testing machine.

-

An extensometer is attached to the specimen to accurately measure strain.

-

A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

-

-

Data Acquisition: The applied load and the corresponding elongation are recorded throughout the test.

-

Calculations:

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Elongation at Break: The percentage increase in length at the point of fracture.

-

Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[5]

-

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties (ASTM D4065)

Objective: To characterize the viscoelastic properties of the plasticized polymer, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.

Methodology:

-

Sample Preparation: A rectangular specimen of defined dimensions is prepared from the plasticized polymer.

-

Instrument Setup: The specimen is clamped in the grips of a dynamic mechanical analyzer.

-

Test Procedure:

-

A sinusoidal oscillatory strain is applied to the specimen at a fixed frequency.

-

The temperature is ramped over a desired range (e.g., from -100 °C to 150 °C) at a constant heating rate.

-

-

Data Analysis:

-

Storage Modulus (E'): Represents the elastic response of the material.

-

Loss Modulus (E''): Represents the viscous response of the material.

-

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which provides a measure of the material's damping properties. The peak of the tan delta curve is often used to determine the glass transition temperature.

-

Caption: Experimental workflow for polymer characterization.

Conclusion

This compound serves as a highly effective plasticizer through a mechanism rooted in the disruption of intermolecular polymer chain interactions. Its molecular structure allows it to efficiently increase the free volume within the polymer matrix, leading to a significant reduction in the glass transition temperature and a marked improvement in flexibility and ductility. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and scientists to understand, evaluate, and utilize this compound in the development of advanced polymer formulations. Its favorable performance and non-phthalate nature position it as a key component in the future of plasticized materials.

References

Solubility of Diethylene Glycol Dibenzoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethylene glycol dibenzoate (DEDB) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation who utilize DEDB in their work.

Introduction to this compound

This compound (CAS No. 120-55-8) is a high-boiling point, non-phthalate plasticizer known for its excellent compatibility with a wide range of polymers.[1] It is a colorless to light yellow, viscous liquid with a mild ester-like odor.[2][3] Its chemical structure, featuring a diethylene glycol core esterified with two benzoic acid molecules, imparts a unique combination of properties, making it a versatile excipient in various industrial applications, including pharmaceuticals.

Understanding the solubility of DEDB in different organic solvents is crucial for its effective use in formulation development, manufacturing processes, and quality control. This guide summarizes the available solubility data, details the experimental methodologies for its determination, and provides a logical workflow for solubility studies.

Quantitative Solubility Data

While qualitative descriptions indicate that this compound is soluble in general organic solvents, including ethanol, acetone, and chloroform, and slightly soluble in methanol, specific quantitative data on its solubility at various temperatures remains limited in publicly accessible literature.[4][5] The following tables are intended to be populated as such data becomes available through dedicated experimental studies.

Table 1: Solubility of this compound (Mole Fraction, x)

| Solvent | Temperature (°C) | Solubility (x) |

| Data Not Available | ||

Table 2: Solubility of this compound (Mass Fraction, w)

| Solvent | Temperature (°C) | Solubility (w) |

| Data Not Available | ||

Table 3: Solubility of this compound ( g/100g of Solvent)

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Data Not Available | ||

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental process in chemical and pharmaceutical sciences. The following are detailed methodologies commonly employed for determining the solubility of compounds like this compound.

Isothermal Saturation Method (Shake-Flask Method)

The isothermal saturation method, often referred to as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled water bath or incubator capable of maintaining a constant temperature (±0.1°C).

-

Glass flasks or vials with airtight stoppers.

-

Magnetic stirrer and stir bars or an orbital shaker.

-

Syringe filters (e.g., 0.45 µm PTFE or nylon) to separate the undissolved solid.

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.[4]

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in the thermostatically controlled bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute's dissolution rate. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Once equilibrium is reached, allow the mixture to settle for a period to let the undissolved solid precipitate.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Accurately weigh the filtered solution.

-

Dilute the sample with a suitable solvent to a concentration within the analytical instrument's calibration range.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

The solubility can then be calculated and expressed in various units such as mole fraction, mass fraction, or grams per 100g of solvent.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility that relies on the precise weighing of the dissolved solute after solvent evaporation.

Principle: A known mass of a saturated solution is taken, the solvent is evaporated, and the remaining mass of the solute is measured.

Apparatus:

-

Same as for the Isothermal Saturation Method for preparing the saturated solution.

-

Evaporating dish or watch glass.

-

Analytical balance.

-

Oven for drying the residue.

Procedure:

-

Prepare a saturated solution of this compound in the chosen organic solvent using the isothermal saturation method as described above.

-

Carefully withdraw a known mass of the clear, saturated supernatant and transfer it to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solute and the decomposition temperature).

-

Once the solvent has completely evaporated, dry the residue in an oven at a suitable temperature until a constant mass is achieved.

-

The mass of the dissolved this compound is determined by subtracting the initial mass of the evaporating dish from the final mass of the dish with the residue.

-

The mass of the solvent is the difference between the initial mass of the saturated solution and the mass of the residue.

-

The solubility is then calculated as the mass of the solute per mass of the solvent and can be converted to other units as required.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal saturation method coupled with analytical concentration measurement.

Caption: Workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound and the experimental approaches for its quantification. For specific applications, it is recommended to perform experimental determinations under the precise conditions of interest.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Diethyleneglycol dibenzoate - TRIGON Chemie [trigon-chemie.com]

- 3. adakem.com [adakem.com]

- 4. This compound | High-Purity Plasticizer [benchchem.com]

- 5. This compound (CAS 120-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Diethylene Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of diethylene glycol dibenzoate (DEGDB), a widely used plasticizer. Due to the limited availability of publicly accessible, detailed thermal analysis data specifically for DEGDB, this guide synthesizes information from technical data sheets, analogous compounds, and pyrolysis studies to present a scientifically grounded profile. This document covers the expected thermal behavior, decomposition pathways, and potential degradation products of DEGDB, supported by generalized experimental protocols for key analytical techniques. All quantitative data is summarized in structured tables, and logical relationships are visualized using diagrams to facilitate understanding.

Introduction

This compound (CAS No. 120-55-8) is a high-boiling point, low-volatility liquid commonly employed as a plasticizer in a variety of polymer systems, including PVC, adhesives, and coatings.[1][2] Its performance and safety in high-temperature applications are directly related to its thermal stability and degradation characteristics. Understanding the temperatures at which DEGDB begins to decompose and the nature of its degradation products is critical for predicting material performance, ensuring product safety, and developing robust manufacturing processes. This guide aims to provide a detailed technical resource on these aspects for professionals in research and development.

Thermal Stability of this compound

The thermal stability of a material is its ability to resist chemical change upon heating. For this compound, this is typically characterized by its decomposition temperature. While specific, detailed thermogravimetric analysis (TGA) data for pure DEGDB is not widely published, technical sources indicate a decomposition temperature of above 230°C. TGA is the primary technique for determining such parameters.

Thermogravimetric Analysis (TGA) Data

In the absence of a specific TGA curve for this compound, the following table presents expected values based on its stated decomposition temperature and data from structurally similar plasticizers. These values represent a typical single-stage decomposition process that would be expected for this compound under an inert atmosphere.

| Parameter | Expected Value | Description |

| Tonset | ~ 230 - 250 °C | The extrapolated onset temperature at which significant mass loss begins. |

| Tpeak | ~ 270 - 300 °C | The temperature at which the maximum rate of mass loss occurs (peak of the DTG curve). |

| Mass Loss | > 95% | The total percentage of mass lost during the primary decomposition stage. |

| Heating Rate | 10 °C/min | A common heating rate for TGA experiments. |

| Atmosphere | Nitrogen (N2) | An inert atmosphere to prevent oxidative degradation. |

Degradation Profile of this compound

The degradation profile outlines the chemical breakdown of a molecule at elevated temperatures. For this compound, this process is expected to involve the cleavage of the ester and ether linkages, leading to the formation of smaller, more volatile compounds. The primary analytical technique for identifying these thermal degradation products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Primary Degradation Products

Studies on the pyrolysis of this compound and related benzoate (B1203000) esters suggest a complex mixture of degradation products.[3] The initial and most likely fragmentation would occur at the ester bonds.

Based on a Py-GC-MS analysis of a vinyl acetate (B1210297) resin containing this compound, several pyrolysis products were identified. While not exhaustive, this provides insight into the degradation pathways. The primary identified and proposed degradation products are listed in the table below.

| Retention Time (min) | Compound Name | Molecular Formula | Proposed Structure |

| 5.02 | 2-Phenoxyethyl benzoate | C15H14O3 | C6H5COOCH2CH2OC6H5 |

| 5.98 | 1-Phenyl-2-(vinyloxy)ethyl benzoate | C17H16O3 | C6H5COOCH(C6H5)CH2OCH=CH2 |

| 6.98 | 2-(2-Phenoxyethoxy)ethyl benzoate | C17H18O4 | C6H5COOCH2CH2OCH2CH2OC6H5 |

| Not specified | Benzoic Acid | C7H6O2 | C6H5COOH |

| Not specified | Diethylene Glycol | C4H10O3 | HOCH2CH2OCH2CH2OH |

| Not specified | Benzene | C6H6 | C6H6 |

| Not specified | Carbon Dioxide | CO2 | CO2 |

Note: The first three compounds were identified in a Py-GC-HRTOFMS study and were not present in the NIST library, with structures predicted by AI.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is proposed to proceed through a multi-step mechanism involving the initial cleavage of the ester and ether bonds, followed by subsequent reactions of the resulting fragments. The following diagram illustrates a plausible degradation pathway.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q50 or similar).

Methodology:

-

An aluminum crucible is tared on the TGA's microbalance.

-

Approximately 5-10 mg of this compound is accurately weighed into the crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

The sample is heated from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA (mass vs. temperature) and DTG (derivative of mass vs. temperature) curves are analyzed to determine the onset of decomposition and the peak degradation temperature.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal degradation of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab pyrolyzer with an Agilent GC-MS system).

Methodology:

-

A small amount of this compound (approximately 0.1-0.5 mg) is placed in a pyrolysis sample cup.

-

The sample cup is introduced into the pyrolyzer, which is interfaced with the GC injection port.

-

The sample is pyrolyzed at a set temperature (e.g., 600 °C) for a short duration (e.g., 10-30 seconds) in an inert atmosphere (helium).

-

The resulting pyrolysis products are swept directly into the GC column.

-

The GC oven temperature is programmed to separate the individual components of the pyrolysis mixture. A typical program would be: hold at 50 °C for 2 minutes, then ramp at 10-20 °C/min to 300 °C, and hold for 5-10 minutes.

-

The separated components are detected by the mass spectrometer, which records their mass spectra.

-

The individual degradation products are identified by comparing their mass spectra with a spectral library (e.g., NIST) and by interpretation of the fragmentation patterns.

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Conclusion

This compound exhibits good thermal stability, with decomposition initiating above 230°C. Its thermal degradation is a complex process involving the cleavage of both ester and ether linkages, leading to the formation of benzoic acid, benzene, carbon dioxide, and various other oxygenated aromatic and aliphatic fragments. A thorough understanding of this degradation profile, as outlined in this guide, is essential for formulators and researchers to optimize processing conditions, predict long-term material performance, and ensure the safety and reliability of products containing this versatile plasticizer. Further studies employing advanced analytical techniques such as TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) would provide more detailed insights into the evolution of gaseous degradation products and further elucidate the decomposition mechanism.

References

An In-depth Technical Guide to the Molecular Geometry and Conformational Analysis of Diethylene Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylene glycol dibenzoate (DEGDB) is a widely utilized high-boiling point plasticizer and solvent. Its molecular flexibility, conferred by multiple rotatable bonds, dictates its physical and chemical properties, including its efficacy as a plasticizer and its interaction with biological systems. A thorough understanding of its three-dimensional molecular geometry and conformational landscape is therefore crucial for researchers in materials science and drug development. This technical guide provides a detailed overview of the molecular structure of DEGDB, discusses its likely conformational preferences based on analogous compounds, and outlines the experimental and computational methodologies that can be employed for its in-depth analysis. While a definitive crystal structure for DEGDB is not publicly available, this guide synthesizes known data with theoretical principles to offer a comprehensive profile of this important industrial chemical.

Introduction

This compound (DEGDB), with the chemical formula C18H18O5, is an organic compound formed from the esterification of diethylene glycol with two molecules of benzoic acid.[1] It is a colorless to light-yellow viscous liquid known for its excellent compatibility with a variety of polymers, particularly polyvinyl chloride (PVC), in which it enhances flexibility and durability.[2][3] Beyond its primary application as a plasticizer, DEGDB is also used in adhesives, sealants, and coatings.[4]

The functionality of DEGDB is intrinsically linked to its molecular structure. The presence of two benzoate (B1203000) groups and a flexible diethylene glycol linker results in a molecule with multiple degrees of conformational freedom. The spatial arrangement of these groups influences intermolecular interactions, which in turn affects material properties and potential biological activity. This guide will delve into the specifics of DEGDB's molecular geometry and explore its conformational possibilities.

Molecular Structure and Geometry

The fundamental structure of this compound consists of a central diethylene glycol unit flanked by two benzoate esters. The systematic IUPAC name for this compound is 2-(2-benzoyloxyethoxy)ethyl benzoate.[5]

Connectivity and Key Structural Features

The molecule's backbone is characterized by several rotatable single bonds, which are the primary determinants of its conformational diversity. The key structural components are:

-

Two Phenyl Rings: These rigid, planar groups contribute to the molecule's steric bulk and are involved in aromatic interactions.

-

Two Ester Groups: The ester linkages (-COO-) are planar and introduce polarity.

-

A Diethylene Glycol Linker: The -CH2-CH2-O-CH2-CH2- chain provides significant flexibility to the molecule.

Below is a diagram illustrating the basic connectivity of this compound.

Predicted Molecular Geometry

In the absence of experimental crystal structure data for DEGDB, its molecular geometry can be predicted using computational chemistry methods. A likely low-energy conformation would exhibit a staggered arrangement along the ethylene (B1197577) glycol backbone to minimize steric hindrance. The table below presents hypothetical, yet chemically reasonable, bond lengths and angles based on standard values for similar organic molecules.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C=O (carbonyl) | C=O | ~1.21 Å |

| C-O (ester) | (O=)C-O | ~1.34 Å |

| O-C (ether) | C-O-C | ~1.43 Å |

| C-C (aliphatic) | C-C | ~1.53 Å |

| C-C (aromatic) | C-C in Phenyl | ~1.39 Å |

| C-H (aliphatic) | C-H | ~1.09 Å |

| C-H (aromatic) | C-H | ~1.08 Å |

| Bond Angles | ||

| O=C-O (ester) | O=C-O | ~125° |

| C-O-C (ether) | C-O-C | ~112° |

| C-C-O (ester link) | C-C-O | ~109° |

| C-C-H (aliphatic) | C-C-H | ~109.5° |

| C-C-C (aromatic) | C-C-C in Phenyl | ~120° |

Table 1: Predicted Molecular Geometry Parameters for this compound.

Conformational Analysis

The conformational flexibility of this compound is primarily due to rotation around several key single bonds. The most significant of these are the dihedral angles within the diethylene glycol linker. The study of smaller, related molecules such as ethylene glycol provides valuable insight into the likely conformational preferences of DEGDB.

Key Dihedral Angles

The conformational landscape of DEGDB can be described by the following key dihedral angles:

-

τ1 (O=C-O-C): Rotation around the ester C-O bond.

-

τ2 (C-O-C-C): Rotation around the ether C-O bond.

-

τ3 (O-C-C-O): Rotation around the central C-C bond of each ethylene glycol unit.

-

τ4 (C-C-O-C): Rotation around the C-C bond adjacent to the ether oxygen.

The interplay of these rotations determines the overall shape of the molecule.

Conformational Isomers

Based on studies of ethylene glycol, the O-C-C-O dihedral angle (τ3) is expected to favor a gauche conformation due to stabilizing hyperconjugative effects, although a higher energy trans conformation is also possible. The diagram below illustrates these two fundamental conformations for a generic ethylene glycol fragment.

For this compound, with its multiple rotatable bonds, a complex potential energy surface with numerous local minima corresponding to different stable conformers is expected. The overall shape can range from extended, linear-like structures to more compact, folded conformations.

Experimental and Computational Methodologies

A comprehensive understanding of the molecular geometry and conformational analysis of this compound would necessitate a combination of experimental and computational techniques.

Experimental Protocols

-

X-ray Crystallography: This technique would provide the most precise and unambiguous data on the solid-state molecular geometry, including bond lengths, bond angles, and dihedral angles.

-

Methodology: A single crystal of DEGDB would be grown, typically by slow evaporation from a suitable solvent. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximities of atoms, which can be used to infer the predominant conformation in solution.

-

Methodology: A solution of DEGDB in a deuterated solvent would be prepared. 1H and 13C NMR spectra would be acquired to confirm the chemical structure. 2D NOESY spectra would then be recorded, with the cross-peak intensities providing information about inter-proton distances, which can be correlated with specific conformations.

-

-

Vibrational Spectroscopy (Infrared and Raman): These techniques are sensitive to the vibrational modes of the molecule, which are influenced by its conformation.

-

Methodology: Infrared (IR) spectra can be obtained from a thin film of liquid DEGDB or a solution. Raman spectra can be acquired from a liquid sample. By comparing the experimental spectra with those calculated for different conformers using computational methods, the conformational populations can be estimated.

-

Computational Protocols

-

Quantum Mechanical Calculations (DFT): Density Functional Theory (DFT) is a powerful tool for calculating the geometries and relative energies of different conformers.

-

Methodology: A systematic conformational search would be performed, starting from various initial geometries. Each potential conformer would be subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The relative energies of the optimized conformers would then be calculated to determine their populations at a given temperature. Rotational energy barriers can be calculated by performing a series of constrained optimizations along a specific dihedral angle.

-

-

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic conformational behavior of DEGDB in the liquid phase or in a polymer matrix.

-

Methodology: A simulation box containing multiple DEGDB molecules (and potentially solvent or polymer chains) would be constructed. The system would be equilibrated at a specific temperature and pressure. A long production run would then be performed, from which the trajectories of all atoms would be saved. Analysis of these trajectories can reveal the populations of different conformers and the rates of interconversion between them.

-

The following diagram outlines a typical workflow for a combined experimental and computational conformational analysis study.

Conclusion

While direct experimental data on the precise three-dimensional structure and conformational dynamics of this compound is limited in the public domain, a robust understanding can be built upon the known principles of organic chemistry and studies of analogous molecules. The flexibility of the diethylene glycol linker is the key determinant of its conformational landscape, with rotations around the C-O and C-C bonds leading to a variety of spatial arrangements. A comprehensive characterization of DEGDB's molecular geometry and conformational behavior, essential for optimizing its industrial applications and assessing its biological interactions, would greatly benefit from further focused experimental and computational research as outlined in this guide. The methodologies described herein provide a clear pathway for future investigations into this important compound.

References

An In-depth Technical Guide to the Toxicological Profile and Safety of Diethylene Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Executive Summary

Diethylene glycol dibenzoate (DEGDB), a commonly used plasticizer, has undergone a range of toxicological evaluations to determine its safety profile. This technical guide provides a comprehensive overview of the available data on its acute, sub-chronic, and genotoxic effects, as well as an analysis of its potential for reproductive and developmental toxicity, and carcinogenicity. While DEGDB itself demonstrates a low order of acute toxicity and is not considered a genotoxic or carcinogenic concern, its toxicological profile is intrinsically linked to its hydrolysis product, diethylene glycol (DEG), for which a more extensive toxicological database exists. This document synthesizes the current understanding of DEGDB's safety, presents quantitative data in structured tables, details experimental methodologies, and visualizes key metabolic and experimental processes.

Chemical and Physical Properties

This compound (CAS No. 120-55-8) is the dibenzoate ester of diethylene glycol. It is a colorless to straw-colored viscous liquid used as a plasticizer in a variety of polymer systems.[1]

Toxicokinetics and Metabolism

The primary metabolic pathway for this compound in vivo is anticipated to be hydrolysis. This enzymatic process, likely occurring in the gastrointestinal tract and liver, cleaves the ester bonds to yield diethylene glycol (DEG) and benzoic acid.[2][3] Both of these metabolites are then absorbed and enter their respective metabolic pathways.

Metabolic Pathway of this compound

Caption: Hydrolysis of this compound.

Studies on DEG indicate that it is rapidly absorbed and distributed throughout the body, with the kidneys being a primary target organ for toxicity.[4] The primary toxic metabolite of DEG is 2-hydroxyethoxyacetic acid (HEAA).[5] Benzoic acid is a well-characterized substance that is rapidly metabolized and excreted.

Toxicological Profile

Acute Toxicity

This compound exhibits a low order of acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Value (LD50) | Observations |

| Acute Oral Toxicity | Rat | Oral | 2830 mg/kg bw | Convulsions and liver changes at lethal doses.[1] |

| Acute Dermal Toxicity | Rabbit | Dermal | > 2000 mg/kg bw (est.) | No significant dermal absorption. |

Experimental Protocol: Acute Oral Toxicity (Based on OECD 423)

A single dose of this compound was administered by gavage to fasted female rats.[6] The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[6] A gross necropsy was performed at the end of the observation period.[6]

Experimental Workflow: Acute Oral Toxicity Test

Caption: Workflow for an acute oral toxicity study.

Irritation and Sensitization

DEGDB is considered to be a mild skin and eye irritant.[1]

-

Skin Irritation: A single semi-occlusive application to intact rabbit skin for 4 hours resulted in no dermal reaction.[7]

-

Eye Irritation: A single instillation into the rabbit eye produced transient, very slight conjunctival irritation.[7]

-

Skin Sensitization: No allergic skin reactions were reported in guinea pigs using the Magnusson and Kligman method.[7]

Experimental Protocol: Dermal Irritation (Based on OECD 404)

A defined amount of the test substance is applied to the shaved skin of rabbits under a semi-occlusive patch for a 4-hour exposure period. The skin is then observed for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Sub-chronic Toxicity

A 13-week sub-chronic oral toxicity study was conducted in rats with dietary administration of this compound.[7]

Table 2: Sub-chronic Oral Toxicity of this compound

| Species | Duration | Route | NOAEL | LOAEL | Key Findings at LOAEL |

| Rat | 13 weeks | Dietary | 1000 mg/kg/day | 1750 mg/kg/day | No findings of toxicological importance at 1000 mg/kg/day or below.[7] |

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (Based on OECD 407)

The test substance is administered daily by gavage or in the diet to groups of rodents (typically rats) for 28 days.[8][9][10][11] At least three dose levels are used, along with a control group.[9] Animals are observed daily for clinical signs of toxicity.[9] Body weight and food/water consumption are measured weekly.[12] At the end of the study, blood and urine are collected for hematology and clinical chemistry analysis, and a full necropsy and histopathological examination of organs are performed.[9]

Experimental Workflow: 28-Day Repeated Dose Oral Toxicity Study